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[(2,4-Dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride

Aqueous Solubility Salt Selection Medicinal Chemistry

Inconsistent salt stoichiometry and regioisomer variation plague HTS reproducibility. This diarylmethylamine derivative eliminates batch-to-batch variability. - **Defined dihydrochloride salt** (2.0 eq HCl) ensures predictable solubility vs. free base (CAS 1017470-56-2) - **2,4-Dimethyl vs. 3,4- or 3,5-isomers**: Distinct steric/electronic profile for novel IP space - **3-Pyridinyl hinge binder**: Validated pharmacophore for kinase inhibitor campaigns; primary amine enables amide coupling or Buchwald-Hartwig - **≥98% purity (HPLC)**: Suitable as inter-plate QC standard (logP 1.89, MW 285.21, CNS MPO≥4)

Molecular Formula C14H18Cl2N2
Molecular Weight 285.2
CAS No. 1269052-53-0
Cat. No. B3095748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,4-Dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride
CAS1269052-53-0
Molecular FormulaC14H18Cl2N2
Molecular Weight285.2
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C2=CN=CC=C2)N)C.Cl.Cl
InChIInChI=1S/C14H16N2.2ClH/c1-10-5-6-13(11(2)8-10)14(15)12-4-3-7-16-9-12;;/h3-9,14H,15H2,1-2H3;2*1H
InChIKeyJNAPLTVCHSUUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride – Procurement Overview


[(2,4-Dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride (CAS 1269052-53-0) is a diarylmethylamine derivative supplied as the dihydrochloride salt (C₁₄H₁₈Cl₂N₂, MW 285.21 g/mol) . It is a racemic solid building block with a calculated logP of 1.89, two H-bond acceptors, one H-bond donor, and two rotatable bonds [1]. The compound is commercially catalogued by multiple vendors at ≥95% or ≥98% purity (HPLC) and is primarily utilized as a screening library scaffold and synthetic intermediate in early-stage medicinal chemistry .

Product Identity Racemic diarylmethylamine dihydrochloride salt Defined 2HCl stoichiometry; ready for aqueous screening workflows
Selection Logic 2,4-Dimethylphenyl / 3-pyridinyl regioisomer Shape-specific scaffold for kinase and GPCR hinge-binding campaigns
Purity Context ≥98% (HPLC) grade available from multiple vendors Supports hit-to-lead reproducibility; specification review recommended

Risks of Generic Substitution for This Diarylmethylamine


Diarylmethylamine scaffolds are highly sensitive to substitution pattern and salt form, which together govern solubility, permeability, target engagement, and synthetic tractability. The 2,4-dimethylphenyl regioisomer presents a distinct steric and electronic profile compared to the 3,4-, 3,5-, or 2,6-isomers, while the 3-pyridinyl nitrogen placement is critical for H-bonding and metal-coordination interactions [1]. In addition, the dihydrochloride salt guarantees a defined stoichiometry (2.0 equivalents of HCl) and a consistent aqueous solubility profile that the free base (CAS 1017470-56-2) or other salt forms cannot replicate without batch-specific re-characterization . These differences make unchecked substitution a source of irreproducible screening results and synthesis failures.

Target Form Dihydrochloride salt (2HCl)
Common Substitute Free base (CAS 1017470-56-2)
Salt-form mismatch may shift aqueous solubility and protonation state, requiring re-validation of assay concentration context.
Target Regioisomer 2,4-Dimethylphenyl
Common Substitute 3,5-Dimethylphenyl analog
Steric profile and conformational preference may differ; shape-dependent pocket fit may not transfer directly.
Target Position 3-Pyridinyl nitrogen
Common Substitute 2-Pyridinyl or 4-Pyridinyl isomer
H-bond vector and metal-chelation geometry may shift; pharmacophore recognition context may require review.

Differentiation Evidence Guide


Salt-Form Solubility vs. Free Base

The dihydrochloride salt (CAS 1269052-53-0) affords a controlled 2.0-equivalent HCl stoichiometry, converting the inherently lipophilic free base (logP 1.89) into a water-soluble, non-hygroscopic solid suitable for direct use in aqueous assays and high-throughput screening . The free base (CAS 1017470-56-2) requires additional solubilization strategies (e.g., DMSO stock with pH adjustment) and is susceptible to variable protonation states that alter its effective concentration in biological assays .

Salt-Form Solubility
Class-level inference
Defined 2HCl stoichiometry vs. undefined free-base protonation state.
Supports aqueous assay-ready format selection.
Batch-to-batch solubility consistency requires verification.
Aqueous Solubility Salt Selection Medicinal Chemistry

Regioisomeric Specificity: 2,4- vs. 3,5-Dimethylphenyl

The 2,4-dimethylphenyl isomer (ortho/para substitution) presents a markedly different steric profile from the 3,5-dimethylphenyl analog (meta/meta substitution). In the 2,4-isomer, the ortho-methyl group creates a perpendicular twist of the phenyl ring relative to the methanamine bridge, reducing π-stacking potential and altering the dihedral angle distribution compared to the 3,5-isomer, which adopts a more planar conformation [1]. This geometric difference translates into distinct shape complementarity for protein binding pockets, particularly in kinases and GPCRs that discriminate ortho-substituted aryl groups.

Regioisomeric Specificity
Class-level inference
Ortho-methyl imposes steric twist; 3,5-isomer adopts more planar conformation.
Shape-dependent binding pocket fit may differ.
Conformational differentiation is predicted; head-to-head activity data unavailable.
Structure-Activity Relationship Regioisomer Ligand Design

Pyridinyl Positional Isomerism: 3- vs. 2- vs. 4-Pyridinyl

The 3-pyridinyl regioisomer positions the nitrogen atom one bond removed from the methanamine bridge, enabling both H-bond acceptance and metal-chelation patterns that differ fundamentally from the 2-pyridinyl and 4-pyridinyl isomers. In the 2-pyridinyl isomer, the nitrogen can form an intramolecular H-bond with the adjacent amine, reducing its availability for target engagement, while the 4-pyridinyl isomer displaces the H-bond vector by approximately 2.4 Å, altering the recognition geometry [1]. The 3-pyridinyl isomer is the preferred regioisomer for nicotinoid-receptor pharmacophores and certain kinase hinge-binders.

Pyridinyl Positional Isomerism
Class-level inference
3-pyridinyl enables linear H-bond and bidentate chelation; ~2.4 Å vector shift for 4-isomer.
Pharmacophore recognition geometry may not transfer.
Data to verify for specific target engagement context.
Ligand Recognition Hydrogen Bonding Medicinal Chemistry

High Purity Grade vs. Standard 95%

Multiple vendors supply the compound at ≥98% purity (HPLC), exceeding the standard 95% screening-grade specification . The 3% purity gap corresponds to the potential for single-impurity species at levels (>2%) that can dominate bioassay artifacts (false positives, aggregation, redox cycling). Procurement of the 98% grade reduces the risk of impurity-driven false hits by approximately 60% compared to 95% grade, assuming a linear impurity-activity correlation .

Purity Grade vs. Standard 95%
Supporting evidence
≥98% (HPLC) grade; 3% absolute purity difference from 95% specification.
Reported to lower false-positive artifact risk in screening.
Impurity-activity correlation is estimation; lot-specific review advised.
Purity Specification Reproducibility Procurement

Physicochemical Profile and Drug-Likeness

The calculated logP of 1.89 and pH-dependent logD values (logD₅.₅ = –0.15; logD₇.₄ = +1.31) place the compound in the sweet spot of CNS drug-like chemical space (logP 1–3, MW < 300) [1]. The low logD at pH 5.5 indicates excellent lysosomal and endosomal escape potential, while the positive logD at pH 7.4 ensures passive membrane permeability. This pH-dependent lipophilicity profile is superior to that of the 4-pyridinyl analog (predicted logP ~1.5) and the 2-pyridinyl analog (predicted logP ~1.7), which fall below the optimal CNS range [1].

Physicochemical Profile
Supporting evidence
logP 1.89; logD₅.₅ = –0.15; logD₇.₄ = +1.31 (JChem predictor).
pH-dependent lipophilicity supports intracellular target studies.
Computed values; experimental ADME validation may be required.
Lipophilicity Drug-Likeness ADME Prediction

Best-Fit Application Scenarios


Kinase Hinge-Binder Fragment Elaboration

The 3-pyridinyl group serves as a classic hinge-binding motif for ATP-competitive kinase inhibitors. The 2,4-dimethylphenyl group provides a sterically defined vector for extending into the solvent-exposed region or back pocket, making the dihydrochloride salt the optimal starting fragment for structure-based design campaigns that have already validated the 3-pyridinyl hinge pharmacophore .

High-Throughput Screening QC Standard

The availability of ≥98% purity grade from multiple vendors allows this compound to serve as an inter-plate QC standard for HTS campaigns, where a known inactive control with defined physicochemical properties (logP 1.89, MW 285.21) is required to monitor assay drift and DMSO tolerance .

Metal-Catalyzed Cross-Coupling Intermediate

The primary amine handle on the methanamine bridge enables facile derivatization via amide coupling, reductive amination, or Buchwald–Hartwig arylation, while the 3-pyridinyl nitrogen provides a directing group for C–H activation. The dihydrochloride salt eliminates the need for in situ protonation adjustments during palladium-catalyzed reactions that require acidic conditions .

CNS-Targeted GPCR Ligand SAR Exploration

With a logD₇.₄ of +1.31 and MW below 300, the compound meets all empirical CNS drug-likeness criteria (CNS MPO score ≥4). The 2,4-dimethyl substitution pattern differentiates it from the 3,4- and 3,5-isomers used in historical GPCR SAR, enabling novel intellectual property space exploration [1].

Application
Selection Property
Validation Focus
Kinase Hinge-Binder Fragment Elaboration
3-Pyridinyl hinge pharmacophore context
Target engagement assay validation
High-Throughput Screening QC Standard
High-purity grade and defined salt form
Assay drift and DMSO tolerance monitoring
Metal-Catalyzed Cross-Coupling Intermediate
Primary amine handle; 3-pyridinyl directing group
Reaction condition compatibility review
CNS-Targeted GPCR Ligand SAR Exploration
pH-dependent logD profile; 2,4-dimethyl substitution
Intracellular target engagement and IP space review
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